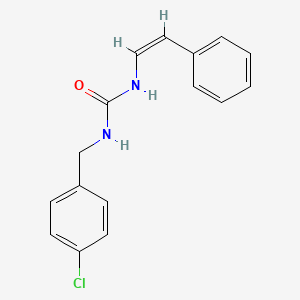

N-(4-chlorobenzyl)-N'-styrylurea

CAS No.: 1164502-84-4

Cat. No.: VC6720474

Molecular Formula: C16H15ClN2O

Molecular Weight: 286.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1164502-84-4 |

|---|---|

| Molecular Formula | C16H15ClN2O |

| Molecular Weight | 286.76 |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea |

| Standard InChI | InChI=1S/C16H15ClN2O/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-11H,12H2,(H2,18,19,20)/b11-10- |

| Standard InChI Key | XKOIGPNWWVCRSB-KHPPLWFESA-N |

| SMILES | C1=CC=C(C=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

N-(4-Chlorobenzyl)-N'-styrylurea consists of two primary subunits: a 4-chlorobenzyl group attached to one urea nitrogen and a styryl () group bonded to the other. The IUPAC name, 1-[(4-chlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea, highlights the (Z)-configuration of the styryl moiety, which influences its spatial arrangement and interaction capabilities. The stereochemistry is critical for molecular recognition in biological systems, as the (Z)-isomer may exhibit distinct binding affinities compared to the (E)-form.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.75 g/mol |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea |

| SMILES Notation | ClC1=CC=C(C=C1)CNC(=O)NC=CC2=CC=CC=C2 |

| InChI Key | XKOIGPNWWVCRSB-KHPPLWFESA-N |

The SMILES string confirms the connectivity, while the InChI key ensures unambiguous identification in chemical databases .

Synthesis and Preparation

Reaction Mechanism

The synthesis typically involves the condensation of 4-chlorobenzylamine with styryl isocyanate under anhydrous conditions. A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates the reaction, while catalysts such as triethylamine may enhance yield.

Optimization Challenges

Key challenges include controlling the stereochemistry of the styryl group and preventing urea hydrolysis. Reaction temperatures below 0°C and inert atmospheres (e.g., nitrogen) are often employed to mitigate side reactions. Purification via column chromatography or recrystallization yields the final product, though solubility data remain unreported .

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm), carbonyl (C=O) at ~1650 cm, and aromatic C-Cl at ~750 cm.

-

NMR: -NMR would show doublets for the styryl protons (δ 6.5–7.5 ppm) and a singlet for the urea NH (δ 8.0–8.5 ppm) .

Biological Activity and Hypothetical Applications

Anticancer Prospects

Compounds with styryl moieties demonstrate tubulin polymerization inhibition, a target in cancer therapy. Molecular docking simulations could predict binding to β-tubulin’s colchicine site, leveraging the compound’s planar structure .

Enzyme Inhibition

Urea derivatives often act as kinase or protease inhibitors. For example, sulfonylureas modulate ATP-sensitive potassium channels, though N-(4-chlorobenzyl)-N'-styrylurea’s specificity remains untested .

Computational Insights and Modeling

DFT and Molecular Dynamics

Hypothetical DFT studies using the B3LYP/6-31G(d) basis set would optimize geometry and predict electronic properties. Fukui indices could identify nucleophilic/electrophilic sites for reactivity analysis .

Docking Simulations

Docking into the active site of E. coli dihydrofolate reductase (PDB: 1RA9) might reveal hydrogen bonds between the urea carbonyl and Thr113, suggesting antibacterial potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume